2-Amino-2-(3-fluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by an amino group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile typically involves the reaction of 3-fluorobenzaldehyde with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-2-(3-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-fluorophenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)acetonitrile
- 2-Amino-2-(2-fluorophenyl)acetonitrile
- 2-Amino-2-(3-chlorophenyl)acetonitrile
Uniqueness
2-Amino-2-(3-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMUVHAYYFDVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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